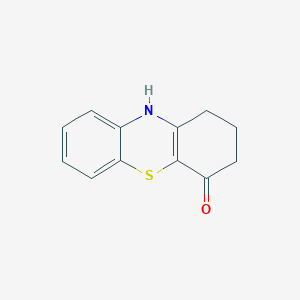

2,3-dihydro-1H-phenothiazin-4(10H)-one

Vue d'ensemble

Description

2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound with the molecular formula C12H11NOS . It has an average mass of 217.287 Da and a monoisotopic mass of 217.056137 Da .

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-phenothiazin-4(10H)-ones has been reported in the literature . They were prepared by condensation of o-aminobenzenethiol with cyclohexane-1,3-diones in dimethyl sulfoxide (Me2SO) .Molecular Structure Analysis

The this compound molecule contains a total of 28 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic ketone, 1 aromatic secondary amine, and 1 sulfide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H11NOS), average mass (217.287 Da), and monoisotopic mass (217.056137 Da) .Applications De Recherche Scientifique

Anticonvulsant Activity

2,3-dihydro-1H-phenothiazin-4(10H)-one derivatives have shown significant anticonvulsant activity. A study reported that certain analogues of this compound were active in animal models, demonstrating effectiveness without toxicity at specific dosages. This suggests potential applications in developing anticonvulsant therapies (Laws et al., 1998).

Ionophore in Electrochemical Sensors

Research indicates that 2,3-dihydro-1H-phenothiazin-4(5aH)-one can form stable complexes with certain cations, particularly chromium(III) ions. This property makes it suitable as an electroactive material for constructing cation-selective electrodes, such as those for chromium(III) detection (Sarvestani & Ahmadi, 2018).

Anticancer Properties

Some phenothiazine derivatives, including those related to this compound, have been shown to exhibit high activity against certain cancer cell lines, such as breast cancer cells. This suggests a potential role in developing new anticancer drugs (Ahmed et al., 2018).

Fluorescent Properties and Photodamage to Cancer Cells

Phenothiazine-based organic molecules, including derivatives of this compound, have been designed to exhibit multiple fluorescent behaviors. Certain compounds can cause photodamage to cancer cells, suggesting applications in photodynamic therapy and imaging (Hsieh et al., 2015).

Dye-Sensitized Solar Cells

This compound-based dyes have been utilized in dye-sensitized solar cells (DSSCs). These compounds are notable for their strong donor character and ability to suppress molecular aggregation, enhancing the efficiency of DSSCs (Huang et al., 2016).

Electroactive Hydrazones for Hole Transporting

Electroactive hydrazones derived from this compound have been developed as effective hole transporting materials. Their thermal, optical, electrochemical, and photophysical properties make them suitable for organic electronic applications (Bieliauskas et al., 2012).

Mechanofluorochromic Properties

This compound-based compounds have demonstrated significant mechanofluorochromic properties. This attribute is crucial for sensory applications in detecting metal cations (Hauck et al., 2007).

Propriétés

IUPAC Name |

1,2,3,10-tetrahydrophenothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-2,4,7,13H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHMYVVCCJHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353441 | |

| Record name | 2,3-dihydro-1H-phenothiazin-4(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39853-56-0 | |

| Record name | 2,3-dihydro-1H-phenothiazin-4(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

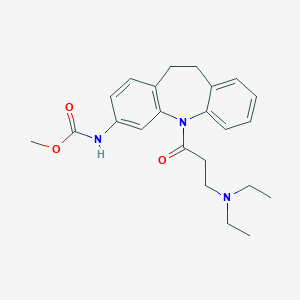

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

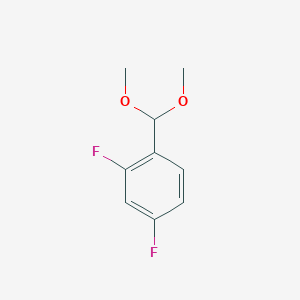

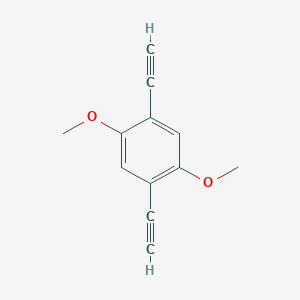

Feasible Synthetic Routes

Q & A

Q1: What is the primary method for synthesizing 2,3-dihydro-1H-phenothiazin-4(10H)-ones?

A1: 2,3-Dihydro-1H-phenothiazin-4(10H)-ones can be synthesized by condensing o-aminobenzenethiol with various cyclohexane-1,3-diones. The reaction is typically carried out in dimethyl sulfoxide (DMSO). [, ] For example, reacting o-aminobenzenethiol (1) with cyclohexane-1,3-diones (2) in DMSO yields different 2,3-dihydro-1H-phenothiazin-4(10H)-ones (4)–(7) depending on the specific cyclohexane-1,3-dione used. []

Q2: Has the potential therapeutic application of 2,3-dihydro-1H-phenothiazin-4(10H)-one derivatives been explored?

A2: Yes, research suggests that 3-carboalkoxy derivatives of this compound show promise in treating epileptic seizures. [] Specifically, compounds with the general formula of a 3-carboalkoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one, where R1 can be hydrogen or a carboalkoxy group (-COOR), and X represents various substituents like hydrogen, alkyl groups, or halogens, have been investigated for their anticonvulsant activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)

![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)

![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)

![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)